molecular formula C10H13N5OS3 B5105757 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B5105757
M. Wt: 315.4 g/mol
InChI Key: IQJNWQJRZNCWMI-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 5-propyl-1,3,4-thiadiazole-2-amine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as raw material preparation, reaction monitoring, product isolation, and purification. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole rings to their corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole rings can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole rings can interact with various enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or cell wall synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE stands out due to its dual thiadiazole rings, which provide unique chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications, including drug development and material science.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS3/c1-3-4-8-13-14-9(19-8)11-7(16)5-17-10-15-12-6(2)18-10/h3-5H2,1-2H3,(H,11,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJNWQJRZNCWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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